molecular formula C13H20Cl2N2 B3430002 Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride CAS No. 79145-33-8

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride

Cat. No.: B3430002
CAS No.: 79145-33-8
M. Wt: 275.21 g/mol
InChI Key: YBVATOCPFOATKM-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride: is a chemical compound with the molecular formula C13H18Cl2N2 · HCl and a molecular weight of 309.66 g/mol . This compound is known for its presence as an impurity in the pharmaceutical formulation of nefazodone hydrochloride . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Safety and Hazards

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may have short-term toxic effects on the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known that it has affinity for 11 neurotransmitter receptor binding sites in human brain membranes . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Cellular Effects

Given its affinity for neurotransmitter receptors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is not well-defined. It is known to be a 5-HT 2c serotonin receptor agonist , suggesting that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride involves multiple steps. One method includes the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride . This intermediate then undergoes a reaction with 1-bromo-3-chloropropane to produce the final compound . The reaction conditions are typically mild, and the pathway is straightforward, simplifying subsequent processing and ensuring high product purity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the described synthetic route can be scaled up for industrial applications, ensuring that the reaction conditions remain controlled to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include or in an organic solvent like .

    Oxidation: Reagents such as or can be used.

    Reduction: Reducing agents like or are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with potential pharmaceutical applications .

Biology and Medicine: The compound is studied for its potential biological activities. It is an impurity in nefazodone hydrochloride, an antidepressant, indicating its relevance in pharmaceutical research . Researchers investigate its effects on various biological pathways to understand its potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the synthesis of other chemicals and materials. Its presence in pharmaceutical formulations highlights its importance in drug manufacturing processes .

Comparison with Similar Compounds

Uniqueness: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence as an impurity in nefazodone hydrochloride highlights its relevance in pharmaceutical research and its potential impact on drug efficacy and safety .

Properties

IUPAC Name

1-(3-chloropropyl)-4-phenylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVATOCPFOATKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471458
Record name Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55974-35-1, 79145-33-8
Record name Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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